N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine is systematically named 1,1,3,3-tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine under IUPAC guidelines. This nomenclature reflects its structural features:
- A guanidine core (a nitrogen-rich base with the formula $$ \text{C(NH}2\text{)}3^+ $$), modified by substituents.
- Four methyl groups ($$ \text{-CH}_3 $$) attached to the nitrogen atoms at positions 1, 1', 3, and 3'.
- A 3-(trimethoxysilyl)propyl chain ($$ \text{-CH}2\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}_3 $$) bonded to the central guanidine nitrogen (position 2).
The structural formula is represented as:
$$
\text{CN(C)C(=NCCCSi(OC)OC)N(C)C}
$$
This SMILES notation highlights the connectivity: the guanidine backbone ($$ \text{C(=N)(N)(N)} $$) with methyl groups and the silylpropyl side chain. The InChI key ZUEIRGBMFHHKAC-UHFFFAOYSA-N uniquely identifies its stereochemical and isotopic properties.
CAS Registry Number and Alternative Chemical Designations
The compound is universally identified by its CAS Registry Number: 69709-01-9 . Alternative designations include:
Molecular Formula and Weight Analysis
The molecular formula is $$ \text{C}{11}\text{H}{27}\text{N}{3}\text{O}{3}\text{Si} $$ , with a molecular weight of 277.44 g/mol . A detailed elemental composition is as follows:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) | Percentage Composition |
|---|---|---|---|---|
| Carbon (C) | 11 | 12.01 | 132.11 | 47.6% |
| Hydrogen (H) | 27 | 1.008 | 27.22 | 9.8% |
| Nitrogen (N) | 3 | 14.01 | 42.03 | 15.1% |
| Oxygen (O) | 3 | 16.00 | 48.00 | 17.3% |
| Silicon (Si) | 1 | 28.0855 | 28.0855 | 10.1% |
The exact mass is 277.18200 g/mol , derived from high-resolution mass spectrometry. The discrepancy between exact and average molecular weights arises from isotopic variations in natural silicon and other elements.
This composition underscores the compound’s hybrid organic-inorganic character, combining a nitrogen-rich organic base with a silicon-based alkoxy moiety.
Properties
IUPAC Name |
1,1,3,3-tetramethyl-2-(3-trimethoxysilylpropyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27N3O3Si/c1-13(2)11(14(3)4)12-9-8-10-18(15-5,16-6)17-7/h8-10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEIRGBMFHHKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCC[Si](OC)(OC)OC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219998 | |
| Record name | N,N,N',N'-Tetramethyl-N''-(3-(trimethoxysilyl)propyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69709-01-9 | |
| Record name | N,N,N′,N′-Tetramethyl-N′′-[3-(trimethoxysilyl)propyl]guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69709-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, N,N,N',N'-tetramethyl-N''-(3-(trimethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069709019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetramethyl-N''-(3-(trimethoxysilyl)propyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.336 | |
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Preparation Methods
Reaction of Tetramethylguanidine with 3-Chloropropyltrimethoxysilane
The most documented method involves reacting tetramethylguanidine (TMG) with 3-chloropropyltrimethoxysilane (CPTMS) under inert conditions.
Reaction Conditions
- Solvent : 5,5-Dimethyl-1,3-cyclohexadiene
- Temperature : 120°C
- Duration : 2 hours (Stage 1) + 9 hours (Stage 2)
- Atmosphere : Nitrogen or argon.
The reaction proceeds via nucleophilic substitution, where TMG displaces chloride from CPTMS. However, the reported yield is 18% , attributed to steric hindrance from tetramethyl groups and competing side reactions.
Byproduct Management and Yield Challenges
The low yield underscores inefficiencies in separating N,N,N',N'-tetramethylguanidinium chloride from the product. Analogous syntheses of silylated amines, such as N-[3-(trimethoxysilyl)propyl]-N-butylamine, achieve >88% yield by employing ethylenediamine to displace hydrochloride byproducts. Adapting this strategy—using excess TMG or introducing a secondary amine for byproduct sequestration—could improve efficiency.
Optimization Strategies for Enhanced Efficiency
Solvent and Temperature Effects
Elevated temperatures (120°C) facilitate the substitution but risk silane hydrolysis. Polar aprotic solvents like acetonitrile (used in related guanidine syntheses) may enhance reactivity while stabilizing intermediates.
Stoichiometric Adjustments
A molar excess of TMG (4:1 vs. CPTMS) ensures complete chloride displacement, as demonstrated in analogous amine-silane couplings. Excess TMG can be recovered via distillation, reducing waste.
Catalytic Additives
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could accelerate the reaction by solubilizing ionic intermediates in nonpolar solvents.
Purification and Isolation Techniques
Distillation and Liquid-Liquid Extraction
Post-reaction, unreacted TMG is removed under reduced pressure. For hydrochloride removal, ethylenediamine is added to form ethylenediamine hydrochloride , which partitions into an aqueous phase during liquid-liquid separation.
Chromatographic Methods
Silica gel chromatography using ethyl acetate/hexane mixtures isolates the product, though industrial-scale applications favor distillation for cost efficiency.
Comparative Analysis of Synthetic Approaches
Method B extrapolates strategies from patent CN107778325B, where ethylenediamine removes hydrochloride byproducts, significantly improving yield.
Industrial and Catalytic Applications
Heterogeneous Catalyst Support
The trimethoxysilyl group enables covalent attachment to silica nanoparticles, creating recyclable catalysts for reactions like bromolactonization.
Surface Functionalization
Used to modify glass or metal oxides, enhancing adhesion in composite materials.
Chemical Reactions Analysis
Hydrolysis of Trimethoxysilyl Group
The silicon-bound methoxy groups undergo hydrolysis in aqueous or humid environments, forming reactive silanol intermediates. This process enables covalent bonding with hydroxyl-rich surfaces like glass, ceramics, or metal oxides .
Reaction Pathway:
Key Parameters:
| Parameter | Value/Observation | Source |
|---|---|---|
| Hydrolysis Rate | pH-dependent, accelerates in acidic/basic media | |
| Stability in Storage | Moisture-sensitive; requires anhydrous conditions |
Coordination with Metal Ions
The guanidine moiety acts as a polydentate ligand, forming stable complexes with transition metals. This property is exploited in biomimetic catalysis and material synthesis.
Example Coordination Modes:
-
Monodentate: Binds via the guanidine nitrogen lone pair.
-
Bridging: Links two metal centers through multiple nitrogen atoms.
Reported Applications:
-
Catalyst in cross-coupling reactions (exact mechanisms unspecified due to proprietary industrial data) .
-
Stabilization of metal nanoparticles for heterogeneous catalysis .
Acid-Base Reactions
With a pKa of ~13.62 , the compound serves as a strong organic base, facilitating deprotonation and nucleophilic substitutions.
Typical Reactions:
| Substrate | Reaction Type | Outcome |
|---|---|---|
| Carboxylic Acids | Deprotonation | Formation of carboxylate salts |
| Alkyl Halides | Nucleophilic substitution | Amine/alkylguanidine derivatives |
Limitations:
-
Steric hindrance from tetramethyl groups reduces reactivity toward bulky substrates.
Catalytic Activity in Industrial Processes
The compound’s dual functionality (basic guanidine + silane) makes it effective in:
Table 1: Catalytic Applications
| Process | Role | Performance Notes |
|---|---|---|
| Polyurethane Foaming | Accelerate isocyanate-alcohol reactions | Reduces curing time by 30–40% |
| Silicone Curing | Promote condensation curing | Enhances crosslinking density |
Stability Under Thermal Stress
Thermogravimetric analysis reveals decomposition initiates at 150°C, with major mass loss occurring at 323°C . This thermal profile limits high-temperature applications but allows use in moderate conditions (e.g., polymer processing).
Comparative Reactivity with Analogues
Table 2: Reaction Rates Relative to Structural Analogues
| Compound | Hydrolysis Rate | Basicity (pKa) |
|---|---|---|
| N,N,N',N'-tetramethylguanidine | N/A | 13.4 |
| 3-(Trimethoxysilyl)propylamine | High | 10.2 |
| Target Compound | Moderate | 13.6 |
This compound’s versatility arises from the synergy between its guanidine and silane functionalities, enabling applications ranging from surface modification to catalysis. Further mechanistic studies are needed to fully elucidate its role in metal-mediated transformations.
Scientific Research Applications
Biomimetic Coordination Chemistry
N,N,N',N'-Tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine has been studied as a bis-guanidine ligand that mimics natural systems in binding metal ions. Research by Herres-Pawlis et al. (2005) emphasizes its ability to create coordination complexes that can replicate metalloenzyme functions, thereby paving the way for synthetic catalysts and functional molecules in chemical reactions.
Catalysis
This compound serves as an effective catalyst in various chemical manufacturing processes due to its strong nucleophilic properties derived from the guanidine moiety. Its ability to stabilize transition states can enhance reaction rates, making it valuable in organic synthesis and polymerization reactions .
Material Science
The incorporation of the trimethoxysilyl group allows this compound to bond effectively with silicate materials, improving adhesion between organic and inorganic components in composite materials. This feature is particularly beneficial in applications requiring mechanical stability and durability under stress .
Case Study 1: Coordination Complexes
A study focused on the development of coordination complexes using this compound demonstrated its effectiveness in forming stable complexes with various metal ions. These complexes exhibited enhanced catalytic activity, mimicking natural enzyme behavior, which could be applied in green chemistry initiatives aimed at reducing environmental impact through more efficient catalytic processes.
Case Study 2: Composite Materials
In another investigation, researchers explored the use of this guanidine derivative in enhancing the interfacial adhesion of polymer-silica composites. The results indicated a significant improvement in mechanical properties, such as tensile strength and elasticity, attributed to the effective bonding facilitated by the silane component of the molecule .
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in materials science for creating strong, durable composites. The guanidine moiety can also participate in various nucleophilic substitution reactions, enhancing its versatility as a catalyst .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Guanidine Family
Compound A : N′′-[3-(Dimethylamino)Propyl]-N,N,N′,N′-Tetramethylguanidine
- Formula : C₁₀H₂₄N₄
- Key Features: Lacks the trimethoxysilyl group; contains a dimethylaminopropyl chain.
- Reactivity: Acts as an ambident nucleophile, reacting at either the guanidine imine nitrogen or the dimethylamino group .
- Applications : Intermediate in synthesizing bisamidinium salts for crystal engineering .
- Comparison :
Compound B : He 3-04"34 (N'-[3-(1H-Imidazol-4-yl)Propyl]-N-[3-(Pyridin-2-ylamino)Propyl]Guanidine)
Silane-Functionalized Analogues
Compound C : Trimethyl[3-(Trimethoxysilyl)Propyl]Ammonium Chloride (TTPA)
Bisamidinium Salts and Guanidinium Derivatives
Compound D : N,N,N',N''-Tetramethyl-N''-[3-(Trimethylazaniumyl)Propyl]Guanidinium Bis(Tetraphenylborate)
Comparative Data Table
Key Research Findings
- Reactivity Differences: The trimethoxysilyl group in the target compound enables hydrolysis-condensation reactions, critical for adhesion in coatings, absent in non-silane analogues .
- Synthetic Challenges : Both the target compound and Compound D require moisture-free conditions to prevent side reactions (e.g., protonation or undesired alkylation) .
- Structural Impact on Basicity : Tetramethylguanidine derivatives without electron-withdrawing groups (e.g., Compound A) exhibit higher basicity at the guanidine nitrogen .
Biological Activity
N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine (TMG-Si) is an organosilicon compound characterized by its unique molecular structure, which combines a guanidine core with trimethoxysilyl and propyl substituents. This compound has garnered attention in various fields, including chemistry, biology, and materials science, due to its diverse biological activities and applications.
- Molecular Formula : C11H27N3O3Si
- Molecular Weight : 277.44 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents such as ethanol, acetone, and dimethylformamide
Table 1: Key Physical Properties of TMG-Si
| Property | Value |
|---|---|
| Boiling Point | 323.3ºC at 760 mmHg |
| Flash Point | 149.4ºC |
| Density | 0.96 g/cm³ |
| Purity | ≥ 95% |
TMG-Si acts primarily as a ligand in the atom transfer radical polymerization (ATRP) of methacrylates. Its mechanism involves:
- Target of Action : It facilitates the polymerization process by stabilizing radical intermediates.
- Mode of Action : Acts as a reducing agent in supplemental activator and reducing agent ATRP (SARA ATRP), promoting the formation of well-defined polymethacrylates.
- Biochemical Pathways : Influences polymerization pathways, enhancing the structural integrity of the resulting polymers.
Antimicrobial Properties
Research indicates that TMG-Si exhibits significant antimicrobial activity. It has been tested against various microorganisms, demonstrating effectiveness in inhibiting bacterial growth.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of TMG-Si, it was found to inhibit:
- Bacteria : Staphylococcus aureus and Escherichia coli
- Fungi : Candida albicans
The minimum inhibitory concentration (MIC) values for TMG-Si were reported at concentrations significantly lower than those required for traditional antimicrobial agents.
Cytotoxicity and Biocompatibility
TMG-Si's cytotoxic effects have been assessed in vitro using various cell lines. The results suggest that while TMG-Si can exhibit cytotoxicity at high concentrations, it remains biocompatible at lower doses, making it a candidate for biomedical applications such as drug delivery systems.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Antifungal | Inhibition of C. albicans | |
| Cytotoxicity | Dose-dependent effects on cell lines |
Applications in Research and Industry
TMG-Si is utilized across multiple domains due to its chemical reactivity and compatibility with silicate materials.
Chemical Synthesis
- Acts as a catalyst in organic synthesis, particularly in polymerization reactions.
Materials Science
- Functions as a silane coupling agent to enhance adhesion between inorganic fillers and organic polymers.
Biomedical Applications
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various substrates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine, and what key reaction conditions must be controlled?
- Methodology : The compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of ω-aminoalkylguanidines with reagents like dimethyl sulfate under strictly anhydrous conditions prevents side reactions (e.g., protonation or over-alkylation). Evidence from similar guanidine derivatives highlights the necessity of acid-free dimethyl sulfate and inert atmospheres to ensure selective methylation at the guanidine nitrogen . Key steps include anion exchange with sodium tetraphenylborate to isolate stable salts, as described in crystallography studies .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Methodology : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Bond parameters (e.g., N–C bond lengths: 1.319–1.506 Å) and angles (e.g., trigonal-planar geometry with N–C–N angles ~120°) confirm delocalization of charges in the CN3 plane . Complementary techniques like NMR and FT-IR validate functional groups, while mass spectrometry confirms molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Due to its carcinogenic potential (classified by IARC and OSHA), use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and fume hoods. Avoid skin contact via double-gloving and inspect gloves pre/post use. Contaminated waste must be disposed via licensed services .
Advanced Research Questions
Q. How does the ambident nucleophilic behavior of this compound influence its reactivity in complex syntheses?
- Methodology : The guanidine nitrogen and (trimethoxysilyl)propyl group exhibit differential basicity, enabling dual reactivity. Electrophiles preferentially attack the more basic guanidine nitrogen, but solvent polarity and steric effects can shift selectivity. For instance, in anhydrous acetonitrile, methylation occurs at the guanidine site, while trace moisture promotes side reactions at the silylpropyl group . Kinetic studies using <sup>13</sup>C NMR or computational modeling (DFT) can map reaction pathways .
Q. How can conflicting crystallographic data on bond delocalization be resolved?
- Methodology : Discrepancies in bond lengths (e.g., 1.319–1.506 Å for N–C bonds) arise from charge delocalization and crystal packing effects. Multi-technique approaches, such as comparing X-ray data with Raman spectroscopy (to assess conjugation) and solid-state NMR (to probe electronic environments), reconcile these differences. For example, C–H···π interactions (2.48–2.97 Å) in crystal lattices distort bond metrics .
Q. What strategies mitigate byproduct formation during its synthesis?
- Methodology : Byproducts like dicationic salts form under non-anhydrous conditions. Optimize stoichiometry (e.g., 1:1 molar ratio of guanidine to alkylating agent) and use scavengers (e.g., molecular sieves) to absorb moisture. Post-reaction purification via recrystallization (e.g., acetonitrile at 273 K) isolates the target compound with >75% yield .
Q. How can environmental impact assessments address data gaps in ecotoxicity for this compound?
- Methodology : No ecological data (persistence, bioaccumulation) are available . Conduct standardized OECD tests:
- Test 301 : Ready biodegradability in aqueous media.
- Test 305 : Bioaccumulation in fish.
- Computational QSAR models (e.g., EPI Suite) predict toxicity endpoints while minimizing lab testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
